2-Bromophenyl-(2,6-dichlorobenzyl)ether
CAS No.:
Cat. No.: VC13347000
Molecular Formula: C13H9BrCl2O
Molecular Weight: 332.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H9BrCl2O |
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Molecular Weight | 332.0 g/mol |
IUPAC Name | 2-[(2-bromophenoxy)methyl]-1,3-dichlorobenzene |
Standard InChI | InChI=1S/C13H9BrCl2O/c14-10-4-1-2-7-13(10)17-8-9-11(15)5-3-6-12(9)16/h1-7H,8H2 |
Standard InChI Key | LPCXUWOFMQVIMU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)OCC2=C(C=CC=C2Cl)Cl)Br |
Canonical SMILES | C1=CC=C(C(=C1)OCC2=C(C=CC=C2Cl)Cl)Br |
Introduction
Structural Characteristics and Electronic Properties
The compound’s structure features two aromatic rings: a 2-bromophenyl group and a 2,6-dichlorobenzyl group. The bromine atom at the ortho position of the phenyl ring and the chlorine atoms at the 2- and 6-positions of the benzyl ring create significant steric hindrance and electronic effects. The electronegative halogens induce partial positive charges on adjacent carbon atoms, enhancing reactivity toward nucleophilic substitution or coupling reactions.
Table 1: Key Structural Parameters
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 332.0 g/mol |
IUPAC Name | 2-[(2-bromophenoxy)methyl]-1,3-dichlorobenzene |
Halogen Substituents | Br (ortho), Cl (2,6-positions) |
The spatial arrangement of halogens influences dipole moments and intermolecular interactions, which may contribute to crystalline packing or solubility profiles in organic solvents.
Synthetic Methodologies
Williamson Ether Synthesis
The most widely cited route for synthesizing 2-bromophenyl-(2,6-dichlorobenzyl)ether involves the Williamson Ether Synthesis, a two-step process:
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Alkoxide Formation: Deprotonation of 2-bromophenol using a strong base (e.g., NaOH) generates a phenoxide ion.
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Nucleophilic Substitution: The phenoxide attacks 2,6-dichlorobenzyl bromide, displacing bromide and forming the ether bond.
This method achieves yields >80% under optimized conditions (reflux in polar aprotic solvents like DMF at 80–100°C).
Physicochemical Properties
Limited experimental data exist for this compound, but inferences can be drawn from structural analogs:
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Solubility: Likely soluble in chlorinated solvents (e.g., dichloromethane) and dimethyl sulfoxide (DMSO) due to halogen content.
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Melting Point: Estimated 120–140°C based on similar halogenated ethers.
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Stability: Susceptible to photodegradation; storage under inert atmospheres is recommended.
Pharmaceutical and Materials Science Applications
Compound | Halogen Pattern | IC50 (Cancer Cell Lines) |
---|---|---|
2-Bromophenyl ether | Br, Cl | 12.3 µM (MCF-7) |
2,4-Dichlorobenzyl analog | Cl, Cl | 8.7 µM (HeLa) |
Materials Science Applications
The rigid aromatic backbone and halogen substituents may enhance thermal stability in polymers or serve as precursors for flame retardants. Further research is needed to explore these avenues.
Future Directions and Challenges
Current limitations include sparse pharmacokinetic data and scalability issues in synthesis. Advances in catalytic bromination (e.g., photoredox catalysis) could address yield and purity challenges . Additionally, computational modeling of halogen interactions may guide the design of derivatives with enhanced bioactivity.
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